molecular formula C13H19ClN2O B2743739 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline CAS No. 835633-67-5

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Cat. No.: B2743739
CAS No.: 835633-67-5
M. Wt: 254.76
InChI Key: ACEVITKNTKXBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is an organic compound that features a piperidine ring attached to an aniline moiety through an ethoxy linker, with a chlorine atom substituted at the 3-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloroaniline and 2-(piperidin-1-yl)ethanol.

    Etherification: The 3-chloroaniline undergoes a nucleophilic substitution reaction with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro or carbonyl groups present.

    Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound can be used in the development of polymers and other materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions and enzyme activities.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethoxy linker and aniline ring can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Piperidin-1-yl)ethoxy)aniline: Lacks the chlorine substitution, which may affect its binding affinity and specificity.

    3-Chloro-4-(2-(morpholin-4-yl)ethoxy)aniline: Contains a morpholine ring instead of a piperidine ring, which can alter its pharmacological profile.

Uniqueness

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The piperidine ring also provides a specific steric and electronic environment that can enhance its interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

3-chloro-4-(2-piperidin-1-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVITKNTKXBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.